2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide
Overview
Description
2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide is a complex organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
The synthesis of 2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide involves multiple steps, typically starting with the preparation of phenoxyacetic acid. This acid is then converted into its corresponding acyl chloride, which reacts with an amine to form the desired acetamide. The reaction conditions often involve the use of dry dichloromethane (DCM) and lutidine as solvents, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Chemical Reactions Analysis
2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide can be compared with other phenoxyacetamide derivatives, such as:
- 2-phenoxy-N-(1-phenylethyl)acetamide
- 2-phenoxy-N-(2-(phenoxyacetyl)amino)cyclohexyl)acetamide
- 2-(2,4-dichloro-phenoxy)-N-(2-dimethylamino-ethyl)-acetamide
Properties
IUPAC Name |
2-phenoxy-N-[[3-[[(2-phenoxyacetyl)amino]methyl]phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-23(17-29-21-10-3-1-4-11-21)25-15-19-8-7-9-20(14-19)16-26-24(28)18-30-22-12-5-2-6-13-22/h1-14H,15-18H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGWCJBOMBPRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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